molecular formula C25H40O4 B009997 (1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 106315-28-0

(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B009997
CAS No.: 106315-28-0
M. Wt: 404.6 g/mol
InChI Key: AOMQZQQKWZZTNV-OZSNVUJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C25H40O4 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106315-28-0

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C25H40O4/c1-17-19(15-20(26)16-22(17)27)9-8-18-7-5-13-25(4)21(18)10-11-23(25)29-14-6-12-24(2,3)28/h8-9,20-23,26-28H,1,5-7,10-16H2,2-4H3/b18-8+,19-9+/t20-,21+,22+,23?,25+/m1/s1

InChI Key

AOMQZQQKWZZTNV-OZSNVUJZSA-N

SMILES

CC12CCCC(=CC=C3CC(CC(C3=C)O)O)C1CCC2OCCCC(C)(C)O

Isomeric SMILES

C[C@]12CCC/C(=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)/[C@@H]1CCC2OCCCC(C)(C)O

Canonical SMILES

CC12CCCC(=CC=C3CC(CC(C3=C)O)O)C1CCC2OCCCC(C)(C)O

Synonyms

1,25-(OH)2-21-nor-20-oxaD3
1,25-dihydroxy-21-nor-20-oxavitamin D3

Origin of Product

United States

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